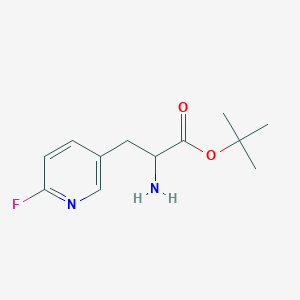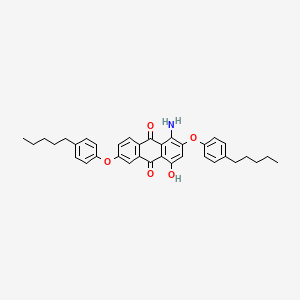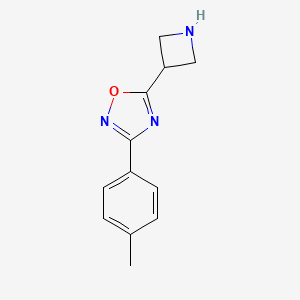
5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features an azetidine ring and an oxadiazole ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the azetidine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the aromatic ring.
Reduction: Reduction reactions could affect the oxadiazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions may occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole may lie in its specific substitution pattern, which could influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1248907-67-6 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13N3O/c1-8-2-4-9(5-3-8)11-14-12(16-15-11)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3 |
InChI-Schlüssel |
WBJIHLXAXRQBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



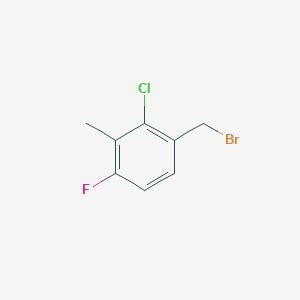
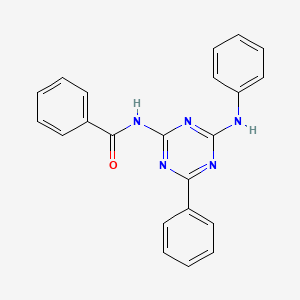



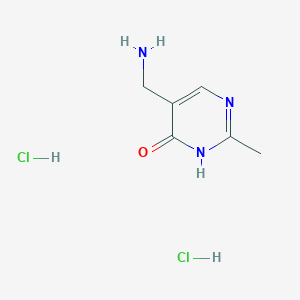
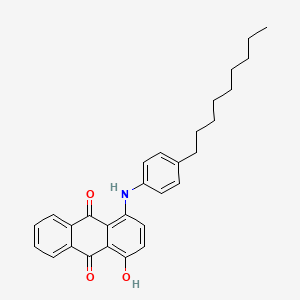
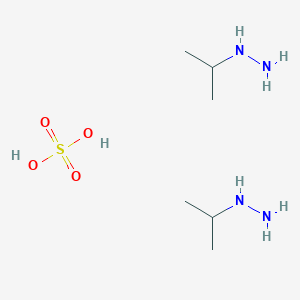
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
